Product packaging for Goniolactone C(Cat. No.:)

Goniolactone C

Cat. No.: B1245676
M. Wt: 472.5 g/mol
InChI Key: DMRJPGBYRJDSKA-QRSXMVCTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Formula and Weight Analysis

The molecular composition of Goniolactone C has been definitively established through comprehensive analytical characterization using multiple spectroscopic techniques. The compound possesses the molecular formula C₂₈H₂₄O₇, indicating a substantial organic molecule with twenty-eight carbon atoms, twenty-four hydrogen atoms, and seven oxygen atoms. This molecular formula places this compound within the category of complex natural products that exhibit significant structural diversity and functional group complexity.

The molecular weight determinations for this compound show consistent values across different analytical methods and research groups. The average molecular mass has been determined to be 472.4930 daltons, while the monoisotopic mass is reported as 472.15220 daltons. Alternative measurements have reported the molecular weight as 472.16 and 472.493 grams per mole, demonstrating excellent agreement across different analytical platforms and confirming the accuracy of the molecular weight determination.

The exact mass determination of 472.152203 grams per mole provides additional precision for mass spectrometric identification and structural confirmation. These precise mass measurements are particularly valuable for distinguishing this compound from potential isomers or closely related compounds that might exhibit similar nominal masses but different exact masses. The consistency of these molecular weight determinations across multiple research groups and analytical platforms reinforces the reliability of the structural characterization.

Parameter Value Reference
Molecular Formula C₂₈H₂₄O₇
Average Molecular Weight 472.4930 Da
Monoisotopic Mass 472.15220 Da
Exact Mass 472.152203 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24O7 B1245676 Goniolactone C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24O7

Molecular Weight

472.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-8-[(1S,2R)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl]-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C28H24O7/c29-18-14-19(30)26(28-25(18)20(31)15-22(35-28)16-8-3-1-4-9-16)24(17-10-5-2-6-11-17)27(33)21-12-7-13-23(32)34-21/h1-11,13-14,21-22,24,27,29-30,33H,12,15H2/t21-,22+,24+,27+/m1/s1

InChI Key

DMRJPGBYRJDSKA-QRSXMVCTSA-N

Isomeric SMILES

C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)C3=C(C=C(C4=C3O[C@@H](CC4=O)C5=CC=CC=C5)O)O)O

Canonical SMILES

C1C=CC(=O)OC1C(C(C2=CC=CC=C2)C3=C(C=C(C4=C3OC(CC4=O)C5=CC=CC=C5)O)O)O

Synonyms

goniolactone C

Origin of Product

United States

Chemical Reactions Analysis

Biochemical Interaction with PDGFR-β Kinase

Goniolactone C directly inhibits platelet-derived growth factor receptor-beta (PDGFR-β) kinase activity, a key mechanism underlying its pharmacological effects.

Key Data :

ParameterValue/EffectSource
IC₅₀ for PDGFR-β inhibition0.76 μM/L
AutophosphorylationInhibited in a concentration-dependent manner

This inhibition blocks downstream ERK1/2 signaling, critical for VSMC proliferation and migration .

Modulation of Cell Cycle and Adhesion Proteins

This compound induces cell cycle arrest and suppresses adhesion molecule expression in vascular smooth muscle cells (VSMCs):

Cell Cycle Arrest (G₀/G₁ Phase)

  • Target Proteins : Cyclin D1 and CDK2.

  • Reduction in Expression :

    • Cyclin D1: 46.7%–65% reduction at 1–4 μM concentrations.

    • CDK2: 32%–67% reduction under the same conditions .

Adhesion Molecule Suppression

MoleculeEffect of this compound (4 μM)Role in Migration
ICAM-1Expression reduced to baselineCell adhesion
VCAM-1Expression reduced to baselineChemotaxis

Source:

Selectivity in Signaling Pathway Inhibition

This compound exhibits specificity for PDGF-BB/ERK cascades over other growth factor pathways (e.g., EGF, bFGF) .

Pathway-Specific Effects :

PathwayEffect of this compound
ERK1/2Phosphorylation blocked
JNK/p38 MAPKNo significant inhibition

Structural Considerations for Reactivity

While the exact chemical reactions of this compound remain underexplored, its styryl lactone backbone likely contributes to:

  • Non-covalent interactions with PDGFR-β’s ATP-binding pocket.

  • Steric hindrance disrupting kinase activation .

Q & A

Q. How do researchers design dose-response experiments to assess this compound’s bioactivity in vitro?

  • Methodological Answer : Use a concentration gradient (e.g., 0.1–100 μM) to evaluate effects on cellular proliferation or migration. Include positive controls (e.g., PDGF-BB for VSMC studies) and negative controls (vehicle-only treatments). Data interpretation should account for IC50 values and Hill slopes, as shown in Figure A of PDGF-BB-induced VSMC inhibition studies . Validate cell viability via assays like MTT or trypan blue exclusion (Figure E) to distinguish cytotoxicity from specific bioactivity .

Q. What analytical techniques are critical for confirming this compound’s structural integrity in biological assays?

  • Methodological Answer : Combine HPLC for purity assessment, tandem mass spectrometry (LC-MS/MS) for metabolite identification, and circular dichroism (CD) to verify stereochemical stability. Cross-reference data with published spectra in repositories like ChemSpider or PubChem, avoiding non-peer-reviewed sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s action across studies?

  • Methodological Answer : Conduct systematic reviews (per Cochrane guidelines) to aggregate data from in vitro and in vivo models . For example, while some studies emphasize PDGFR/ERK pathway inhibition (Figure G), others may highlight off-target effects. Use meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay conditions) and validate findings via orthogonal methods like siRNA knockdown or phosphoproteomics .

Q. What strategies optimize the translational relevance of this compound studies from bench to preclinical models?

  • Methodological Answer : Employ pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in rodent models. Address species-specific differences in PDGFR expression using humanized models. Validate therapeutic windows by comparing efficacy (e.g., VSMC migration inhibition in Figure B) with toxicity thresholds .

Q. How should researchers design experiments to elucidate this compound’s interaction with non-canonical signaling pathways?

  • Methodological Answer : Use multi-omics approaches (transcriptomics, metabolomics) to identify novel targets. For instance, RNA-seq can reveal downstream genes modulated post-treatment. Validate hypotheses via co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to detect protein-ligand interactions .

Data Interpretation & Reporting

Q. What statistical frameworks are recommended for analyzing contradictory results in concentration-dependent assays?

  • Methodological Answer : Apply mixed-effects models to account for batch variability in cell culture experiments. For dose-response conflicts, use Bayesian statistics to quantify uncertainty in IC50 estimates. Report confidence intervals and effect sizes alongside p-values, as emphasized in Figure C’s comparative analysis .

Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity in peer-reviewed journals?

  • Methodological Answer : Adhere to RSC guidelines by disclosing raw data (e.g., flow cytometry plots, Western blot images) in supplementary files. Specify instrument calibration protocols and software versions (e.g., ImageJ for densitometry). For cell-based assays, document passage numbers and serum lot numbers to mitigate variability .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and institutional guidelines for carcinogen handling. Use fume hoods for powder weighing and PPE (gloves, lab coats) for liquid handling. Regularly monitor waste disposal for environmental compliance, as outlined in MedChemExpress safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Goniolactone C
Reactant of Route 2
Goniolactone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.